2-((6-Cyclopropylpyridazin-3-yl)oxy)acetic acid
Description
Properties
IUPAC Name |
2-(6-cyclopropylpyridazin-3-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-9(13)5-14-8-4-3-7(10-11-8)6-1-2-6/h3-4,6H,1-2,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCSYCCTGUSGDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Cyclopropylpyridazin-3-ol or Halide Precursor
- Starting from a suitably substituted pyridazine (e.g., 6-chloropyridazin-3-ol or 6-bromopyridazin-3-ol), the cyclopropyl group can be introduced via cross-coupling reactions (e.g., Suzuki or Negishi coupling) using cyclopropylboronic acid or cyclopropylmetal reagents.
- Alternatively, direct alkylation methods on the pyridazinyl ring may be employed if compatible.
Formation of the Ether Linkage with Acetic Acid Derivatives
- The key ether bond is formed by nucleophilic substitution of the pyridazinyl hydroxyl or halide with a suitable acetic acid equivalent.
- A common approach is the reaction of the pyridazinyl phenol or halide with bromoacetic acid or its esters under basic conditions to form the ether-acetic acid linkage.
- Potassium tert-butoxide in tetrahydrofuran (THF) at low temperature (-5 to 5 °C) is an effective base/solvent system to promote this nucleophilic substitution, as demonstrated in the synthesis of related compounds such as 2-(cyclopropylmethoxy)acetic acid.
Hydrolysis and Purification
- If ester intermediates are formed (e.g., ethyl or methyl esters), hydrolysis under acidic or basic conditions yields the free acid.
- Purification involves extraction, solvent removal, and crystallization or recrystallization to obtain the pure acid.
Detailed Preparation Procedure (Analogous Example)
Based on the synthesis of 2-(cyclopropylmethoxy)acetic acid, which shares the cyclopropyl-ether-acetic acid motif, the following procedure can be adapted:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Potassium tert-butoxide (2.78 mol), THF (800 mL), cooled to -5 to 5 °C | Base preparation in anhydrous THF | Ensures strong nucleophilicity |
| 2 | Addition of cyclopropylcarbinol (1.39 mol) slowly to base solution | Formation of cyclopropyl alkoxide intermediate | Controlled addition prevents side reactions |
| 3 | Slow addition of bromoacetic acid (1.53 mol) in THF | Nucleophilic substitution to form ether linkage | Stirring continued for 18 h at low temp |
| 4 | Addition of water (1000 mL) and methylene dichloride (MDC) (500 mL) | Quenching and extraction | Separates organic layer containing product |
| 5 | Acidification with concentrated HCl | Protonation to yield free acid | Facilitates product isolation |
| 6 | Separation of organic layer and distillation of MDC | Concentration and purification | Final product isolated as 2-(cyclopropylmethoxy)acetic acid |
This method can be adapted for this compound by replacing cyclopropylcarbinol with 6-cyclopropylpyridazin-3-ol or a suitable precursor.
Alternative Synthetic Routes and Key Considerations
Use of Pyridazinyl Halides and Cyanide Intermediates
- Analogous to the preparation of 3,5,6-trichloro-2-pyridyloxyacetic acid, a method involves reacting halogenated pyridazines with paraformaldehyde and alkali-metal cyanides in anhydrous aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) at 15–75 °C to form pyridyloxyacetonitriles.
- Subsequent hydrolysis of the nitrile intermediate under acidic conditions yields the acetic acid derivative.
- This approach may be applicable if a 6-cyclopropyl-substituted pyridazinyl halide is available.
Solvent and Temperature Control
- Anhydrous, water-miscible aprotic solvents are preferred to avoid side reactions such as hydrolysis or formation of undesired phenols.
- Temperature control (typically 15–75 °C for cyanide reactions, or -5 to 5 °C for alkoxide substitutions) is critical for selectivity and yield.
Purification Techniques
- Crude products are often purified by slurry washing with hexane or other non-polar solvents to remove impurities.
- Filtration and drying under controlled conditions yield the pure acid.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents & Conditions | Intermediate | Final Step | Yield | Notes |
|---|---|---|---|---|---|---|
| Alkoxide substitution | 6-Cyclopropylpyridazin-3-ol, bromoacetic acid | Potassium tert-butoxide, THF, -5 to 5 °C, 18 h | Ether ester or acid | Acidification with HCl, extraction | ~90% (analogous compound) | Mild conditions, scalable |
| Cyanide route | 6-Cyclopropylpyridazinyl halide, paraformaldehyde, alkali-metal cyanide | Anhydrous aprotic solvent (DMSO, DMF), 15–75 °C | Pyridazinyl oxyacetonitrile | Acid hydrolysis | Variable | Requires careful hydrolysis, multi-step |
| Cross-coupling | Halogenated pyridazine, cyclopropylboronic acid | Pd-catalyst, base, inert atmosphere | Cyclopropyl-substituted pyridazine | Ether formation with bromoacetic acid | Dependent on coupling efficiency | Enables cyclopropyl introduction |
Research Findings and Practical Notes
- The alkoxide substitution method is preferred for its simplicity and high yield in analogous systems.
- The cyanide method, while more complex, allows for direct formation of the acetic acid moiety from halogenated pyridazines and may be useful if direct alkoxide precursors are unavailable.
- The cyclopropyl group introduction is critical and may require palladium-catalyzed cross-coupling for regioselective substitution.
- Maintaining anhydrous conditions and controlling temperature are essential to maximize yield and purity.
- Purification by solvent washing and crystallization is effective for isolating the acid in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-((6-Cyclopropylpyridazin-3-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can replace functional groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted derivatives with different functional groups.
Scientific Research Applications
Therapeutic Uses
2-((6-Cyclopropylpyridazin-3-yl)oxy)acetic acid has been investigated for its role as a modulator in various therapeutic contexts:
- Autoimmune Diseases : Research indicates that this compound may inhibit pathways involved in autoimmune responses. It shows promise in treating conditions such as rheumatoid arthritis and multiple sclerosis by modulating cytokine signaling pathways, particularly IL-12 and IL-23 .
- Inflammatory Disorders : The compound's anti-inflammatory properties are being explored for conditions like psoriasis and inflammatory bowel disease. Studies suggest that it can reduce inflammation markers and improve clinical outcomes in animal models .
Case Study 1: Rheumatoid Arthritis
A preclinical study demonstrated that administration of this compound resulted in significant reductions in joint swelling and histological signs of inflammation in a rat model of rheumatoid arthritis. The treatment group showed a decrease in IL-6 levels compared to the control group, indicating its potential as a therapeutic agent for rheumatoid arthritis .
Case Study 2: Multiple Sclerosis
In an experimental model of multiple sclerosis, the compound was shown to mitigate demyelination and improve motor function. Histological analysis revealed reduced infiltration of immune cells into the central nervous system, suggesting that the compound may modulate immune responses effectively .
Data Tables
Mechanism of Action
The mechanism by which 2-((6-Cyclopropylpyridazin-3-yl)oxy)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Cyclopropyl at the 6-position may enhance metabolic stability over bulkier groups like cyclohexyl (see Section 2.3) or chloro/methoxy substituents .
Heterocyclic Carboxylic Acid Derivatives
Pyrimidine-Based Analog ()
2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) shares a carboxylic acid group but features a pyrimidine core with adjacent nitrogen atoms.
| Property | Target Compound | Pyrimidine Analog |
|---|---|---|
| Heterocycle | Pyridazine (1,2-diazine) | Pyrimidine (1,3-diazine) |
| Electron Deficiency | Higher (adjacent N atoms) | Moderate |
| Hydrogen Bonding | Stronger acceptor capability | Weaker due to N positioning |
Pyridazine’s electron-deficient nature may improve binding to electron-rich biological targets compared to pyrimidine derivatives .
Benzofuran-Based Analog ()
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid (C₁₉H₂₄O₃S) features a benzofuran core with a bulky cyclohexyl group.
The target compound’s smaller cyclopropyl group likely reduces steric hindrance, improving membrane permeability compared to cyclohexyl-containing analogs .
Piperidine-Based Carboxylic Acid ()
2-(6-Oxopiperidin-3-yl)acetic acid (C₇H₁₁NO₃) is a non-aromatic carboxylic acid with a ketone-containing piperidine ring.
| Property | Target Compound | Piperidine Analog |
|---|---|---|
| Aromatic System | Yes (pyridazine) | No |
| Acidity | Higher (electron-withdrawing pyridazine) | Lower (aliphatic system) |
| Molecular Weight | ~224.2 | 157.17 |
The pyridazine core in the target compound may confer stronger hydrogen-bonding interactions, beneficial for target engagement in biological systems .
Data Tables
Table 1. Structural Comparison of Pyridazine Derivatives
| Compound | Substituent (Position 6) | Linkage to Acetic Acid | Molecular Weight |
|---|---|---|---|
| This compound | Cyclopropyl | Oxy | ~224.2 |
| [(6-Chloro-pyridazin-3-ylmethyl)-amino]-acetic acid | Chloro | Amino | ~201.6 |
| [(6-Methoxy-pyridazin-3-ylmethyl)-amino]-acetic acid | Methoxy | Amino | ~197.2 |
Table 2. Heterocycle-Specific Properties
| Heterocycle | Nitrogen Positions | Electron Deficiency | Common Applications |
|---|---|---|---|
| Pyridazine | 1,2 | High | Enzyme inhibitors, ligands |
| Pyrimidine | 1,3 | Moderate | Nucleotide analogs, drugs |
| Benzofuran | None (oxygen) | Low | Natural product derivatives |
Biological Activity
2-((6-Cyclopropylpyridazin-3-yl)oxy)acetic acid is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and antitumor properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide an authoritative overview.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to a pyridazine ring, linked via an ether bond to acetic acid. This unique structure may contribute to its biological activities by influencing its interaction with biological targets.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of similar phenoxy acetic acid derivatives. For instance, compounds with similar structures demonstrated significant reductions in paw thickness and weight in animal models, indicating potent anti-inflammatory effects. Specifically, a study noted reductions in TNF-α and PGE-2 levels by over 60% with certain analogues, suggesting a mechanism involving inhibition of pro-inflammatory cytokines .
Antitumor Activity
The compound's potential as an antitumor agent has been explored through its ability to modulate immune responses. Inhibition of HPK1 kinase activity has been associated with enhanced anti-tumor immunity, suggesting that this compound may act as a specific antagonist to pathways that tumors exploit for immune evasion .
The biological activity of this compound can be attributed to its interactions with various molecular targets:
- Inhibition of Cyclooxygenase (COX) Enzymes : Similar compounds have been shown to selectively inhibit COX-2, which is implicated in inflammatory processes. The inhibition profile suggests that this compound might also exhibit selectivity towards COX isoforms .
- Modulation of Cytokine Production : By downregulating inflammatory cytokines such as TNF-α and IL-6, the compound may exert systemic anti-inflammatory effects .
Research Findings
Case Studies
- In Vivo Models : In animal studies, derivatives similar to this compound were administered to assess their impact on inflammation. Results indicated significant reductions in inflammatory markers and improved clinical scores in models of arthritis.
- Cell Culture Studies : In vitro assays demonstrated that these compounds could inhibit cancer cell proliferation by inducing apoptosis, further supporting their potential as therapeutic agents against malignancies.
Safety Profile
Safety assessments for related compounds indicate favorable profiles with low toxicity at therapeutic doses. Parameters such as liver enzyme levels (AST, ALT), renal function indicators (creatinine, urea), and histopathological evaluations were conducted to ensure safety .
Q & A
Basic: What are the established synthetic routes for 2-((6-Cyclopropylpyridazin-3-yl)oxy)acetic acid, and what key reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the pyridazine ring. A common approach includes:
- Step 1: Cyclopropane introduction via [3+2] cycloaddition or alkylation of a pyridazine precursor under controlled temperature (e.g., 0–5°C) to avoid side reactions.
- Step 2: Etherification at the 3-position of pyridazine using a nucleophilic substitution reaction with bromoacetic acid derivatives.
- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water mixtures) to isolate the final product .
Key factors affecting yield include reaction time (optimal 12–24 hours), anhydrous conditions, and catalyst selection (e.g., potassium carbonate for deprotonation) .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
Structural validation requires a combination of analytical techniques:
- NMR Spectroscopy: H and C NMR to confirm cyclopropyl proton splitting patterns (e.g., δ 0.8–1.2 ppm for cyclopropyl CH) and ether linkage (δ 4.5–5.0 ppm for –OCH–).
- High-Resolution Mass Spectrometry (HRMS): Exact mass matching within 3 ppm error for molecular ion peaks (e.g., CHNO: calculated 219.0771, observed 219.0775).
- HPLC-Purity Analysis: Reverse-phase C18 column (acetonitrile/water gradient) to verify ≥95% purity .
Advanced: What experimental strategies are recommended to resolve contradictions in reported biological activities across different studies?
Methodological Answer:
Contradictions may arise from variations in assay conditions or compound stability. To address this:
- Standardized Assay Protocols: Use consistent cell lines (e.g., HEK293 for receptor-binding studies) and buffer systems (e.g., PBS at pH 7.4).
- Stability Testing: Monitor compound degradation via LC-MS under physiological conditions (37°C, 5% CO) over 24 hours.
- Dose-Response Replication: Perform triplicate experiments with positive/negative controls (e.g., IC comparisons against reference inhibitors) .
Advanced: How does the cyclopropyl substituent influence the compound’s physicochemical properties and target binding affinity?
Methodological Answer:
The cyclopropyl group:
- Enhances Lipophilicity: LogP increases by ~0.5 units compared to non-substituted analogs, improving membrane permeability (measured via PAMPA assays).
- Conformational Restriction: Reduces rotational freedom, potentially optimizing binding to rigid enzyme active sites (e.g., kinases).
- Metabolic Stability: Resists oxidative degradation in microsomal assays (t > 60 minutes vs. <30 minutes for ethyl analogs) .
Computational docking (AutoDock Vina) can predict binding modes by comparing cyclopropyl vs. linear alkyl substituents .
Safety: What are critical safety considerations when handling this compound in laboratory settings?
Methodological Answer:
Based on structurally related SDS:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and EN166-certified safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particulates .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Methodological: What in vitro and in vivo models are appropriate for evaluating pharmacological potential?
Methodological Answer:
- In Vitro:
- Enzyme Inhibition: Fluorescence-based assays (e.g., NADPH depletion for oxidoreductases).
- Cell Viability: MTT assays in cancer lines (e.g., MCF-7, HepG2) with EC determination.
- In Vivo:
Data Analysis: How should researchers approach statistical analysis of dose-response data in enzyme inhibition assays?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
